molecular formula C17H22N2O4 B7152578 1-benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide

1-benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B7152578
M. Wt: 318.4 g/mol
InChI Key: GDCPPLZACZPNEA-UHFFFAOYSA-N
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Description

1-Benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a hydroxyoxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of pyrrolidine-2-carboxamide with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-hydroxyoxolan-3-ylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for converting the hydroxy group to a tosylate, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzoyl-N-methylpyrrolidine-2-carboxamide: Lacks the hydroxyoxolan moiety, making it less versatile in certain chemical reactions.

    N-Benzoyl-3-hydroxyoxolan-3-ylmethylamine: Lacks the pyrrolidine ring, affecting its biological activity and chemical properties.

Uniqueness: 1-Benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide stands out due to its combination of a pyrrolidine ring, benzoyl group, and hydroxyoxolan moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-15(18-11-17(22)8-10-23-12-17)14-7-4-9-19(14)16(21)13-5-2-1-3-6-13/h1-3,5-6,14,22H,4,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCPPLZACZPNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NCC3(CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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